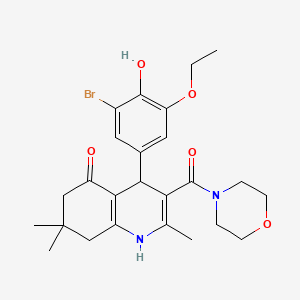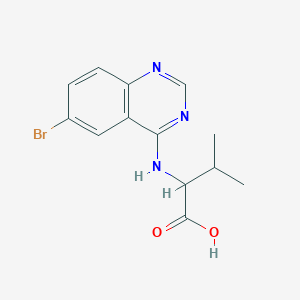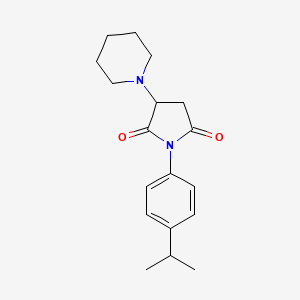![molecular formula C22H19BrN2O5 B4067275 8-[4-(allyloxy)-3-bromo-5-ethoxyphenyl]-6-amino-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B4067275.png)
8-[4-(allyloxy)-3-bromo-5-ethoxyphenyl]-6-amino-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
Vue d'ensemble
Description
The compound “8-[4-(allyloxy)-3-bromo-5-ethoxyphenyl]-6-amino-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile” has a molecular formula of C22H19BrN2O5. Its average mass is 471.301 Da and its monoisotopic mass is 470.047729 Da .
Synthesis Analysis
The synthesis of similar chromene systems has been reported in literature. A three-component one-pot synthesis of 6-amino-8-aryl-7-cyano-8H-[1,3]dioxolo[4,5-g]chromene systems was achieved via condensation of 3,4-(methylenedioxy)phenol, aldehydes, and malononitrile using a catalytic amount of basic alumina in refluxing water .Chemical Reactions Analysis
The synthesis of similar chromene systems involves a three-component one-pot reaction. This involves the condensation of 3,4-(methylenedioxy)phenol, aldehydes, and malononitrile using a catalytic amount of basic alumina in refluxing water .Physical And Chemical Properties Analysis
The compound has a molecular weight of 457.27. It should be stored in a sealed, dry environment at 2-8°C .Applications De Recherche Scientifique
Electrocatalytic Multicomponent Assembling
Chromene derivatives are synthesized through electrocatalytic multicomponent assembling, offering a mild and efficient procedure for creating 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives. This process leverages aryl aldehydes, 4-hydroxycoumarin, and malononitrile, highlighting a sustainable approach to synthesizing complex organic compounds (Vafajoo et al., 2014).
Antimicrobial and Antioxidant Agents
Studies have demonstrated the synthesis of chromene derivatives with potential antimicrobial and antioxidant activities. For instance, chromeno pyrimidinone derivatives synthesized using a Bronsted acidic ionic liquid catalyst showed considerable antimicrobial activity against various bacterial and fungal strains, signifying their potential in developing new antimicrobial agents (Banothu & Bavanthula, 2012).
Anticancer Activity
Chromene derivatives have been evaluated for their anticancer properties, with certain compounds demonstrating significant activity against cancer cell lines. Notably, pyrano[3,2-c]chromene derivatives have been synthesized and tested for in vitro anticancer activity, showing promising results in inducing cell cycle arrest and apoptosis in cancer cells, highlighting their potential in cancer therapy (El-Agrody et al., 2020).
Acetylcholinesterase Inhibitors
New 3,4-dihydropyrano[c]chromene derivatives have been synthesized and evaluated for their potential as acetylcholinesterase inhibitors. This research suggests the utility of chromene derivatives in treating diseases associated with the cholinergic system, such as Alzheimer's disease (Bouazizi et al., 2014).
DNA Binding Studies
Benzochromene derivatives have been synthesized and characterized for their anti-proliferative properties, including DNA binding studies. These compounds have shown to interact with DNA, potentially leading to the development of new chemotherapeutic agents for cancer treatment (Ahagh et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
6-amino-8-(3-bromo-5-ethoxy-4-prop-2-enoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O5/c1-3-5-27-21-15(23)6-12(7-19(21)26-4-2)20-13-8-17-18(29-11-28-17)9-16(13)30-22(25)14(20)10-24/h3,6-9,20H,1,4-5,11,25H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUFONGBWCVQLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2C3=CC4=C(C=C3OC(=C2C#N)N)OCO4)Br)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-8-[3-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-tert-butylbenzoyl)-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B4067205.png)
![methyl 1-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B4067214.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4067224.png)

![3,4-dichloro-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B4067249.png)
![3-{[2-(2-chlorophenoxy)ethyl]thio}-5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazole](/img/structure/B4067263.png)
![2,6-dimethyl-1-({[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B4067264.png)
![6-amino-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4067271.png)
![3-(cyclopentylamino)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4067274.png)
![2-amino-4-[4-(benzyloxy)-2-bromo-5-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4067280.png)

![N-(3,5-dimethylphenyl)-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4067290.png)
![4-(3-bromophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one](/img/structure/B4067296.png)